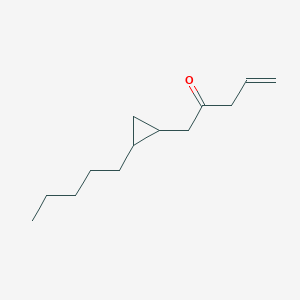
Hexahydro-2H-2,5-epoxy-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-2H-2,5-epoxy-1,3-benzodioxole is an organic compound with the molecular formula C7H10O3 It is a derivative of benzodioxole, characterized by the presence of an epoxy group and a hexahydro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexahydro-2H-2,5-epoxy-1,3-benzodioxole can be synthesized through several methods. One common approach involves the reaction of catechol with disubstituted halomethanes under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions: Hexahydro-2H-2,5-epoxy-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the epoxy group into other functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole derivatives with additional oxygen-containing functional groups .
Wissenschaftliche Forschungsanwendungen
Hexahydro-2H-2,5-epoxy-1,3-benzodioxole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism by which Hexahydro-2H-2,5-epoxy-1,3-benzodioxole exerts its effects involves interactions with specific molecular targets. For example, derivatives of this compound have been shown to act as auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . The compound’s structure allows it to bind effectively to its targets, triggering a cascade of biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Hexahydro-2H-2,5-epoxy-1,3-benzodioxole can be compared with other similar compounds, such as:
1,3-Benzodioxole: A simpler derivative without the hexahydro and epoxy groups.
Hexahydro-1,3-benzodioxole: Lacks the epoxy group but shares the hexahydro structure.
Hexahydro-2H-thieno[2,3-c]pyrrole: A compound with a similar hexahydro structure but different heterocyclic components.
Eigenschaften
CAS-Nummer |
722545-98-4 |
|---|---|
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
2,9,10-trioxatricyclo[4.3.1.03,8]decane |
InChI |
InChI=1S/C7H10O3/c1-2-5-6-3-4(1)8-7(9-5)10-6/h4-7H,1-3H2 |
InChI-Schlüssel |
QWBPYPTUMWVXKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3CC1OC(O2)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14229844.png)
![N-[(1R)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14229850.png)





![2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid](/img/structure/B14229889.png)



![Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate](/img/structure/B14229917.png)

![3-(2-Bromopyridin-4-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14229925.png)
